molecular formula C24H38O3 B011776 2-(10-Heptadecenyl)-6-hydroxybenzoic acid CAS No. 111047-30-4

2-(10-Heptadecenyl)-6-hydroxybenzoic acid

Cat. No. B011776
M. Wt: 374.6 g/mol
InChI Key: MBYNDKVOZOAOIS-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of hydroxybenzoic acids often involves complex chemical reactions, aiming to introduce hydroxyl and carboxylic groups into the benzoic acid structure. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid is synthesized from 3,5-dihydroxybenzoate through a thermal one-pot cyclization followed by base-catalyzed hydrolysis, showcasing typical steps that might be involved in synthesizing structurally related compounds (Mori et al., 2020).

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acids has been extensively studied, revealing the impact of hydroxyl groups on the aromatic ring. For instance, the structures of benzoic acid and 2-hydroxybenzoic acid have been determined to showcase how the carboxyl group's orientation and internal hydrogen bonding can affect the overall molecular geometry (Aarset et al., 2006).

Chemical Reactions and Properties

Hydroxybenzoic acids participate in a variety of chemical reactions, influenced by the presence of functional groups. For instance, the synthesis and properties of different hydroxybenzoic acid derivatives have been explored, illustrating their reactivity and potential for creating diverse chemical entities (Pyrko, 2021).

Physical Properties Analysis

The physical properties of hydroxybenzoic acids, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. Studies like those on the crystal and molecular structure of 2,6-dihydroxybenzoic acid provide insight into how these compounds crystallize and their interactions within the crystal lattice (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of hydroxybenzoic acids, including acidity, reactivity towards different reagents, and potential for forming derivatives, are of significant interest. Research into various hydroxybenzoic acid derivatives highlights their versatility and the range of chemical transformations they can undergo, providing a foundation for understanding the chemical behavior of 2-(10-Heptadecenyl)-6-hydroxybenzoic acid (Kiyani et al., 2015).

Scientific Research Applications

  • Cellular Respiration and Carcinogenic Potential : 2:6-dihydroxybenzoic acid is known for its strong inhibition of cellular respiration, which suggests a potential carcinogenic property. This characteristic highlights the chemical's relevance in studies related to cellular processes and cancer research (Baker, 1936).

  • Medicine and Polymer Synthesis : Pseudopolymorphs of 4-hydroxybenzoic acid derivatives exhibit unique packing motifs and multipoint solute-solvent interactions, suggesting potential applications in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Antibacterial Applications : Cis-6-hexadecenoic acid shows selective antibacterial activity against human pathogens, indicating potential use in cosmetic products as a non-irritating alternative to conventional preservatives (Araki et al., 2017).

  • Biosynthesis in Plants : Higher plants synthesize various hydroxybenzoic acids, including 2-hydroxybenzoic acid, primarily focusing on the carboxyl carbons. This finding is significant for understanding plant metabolism and potential applications in biotechnology (El-Basyouni et al., 1964).

  • Synthesis and Antibacterial Evaluation : 3-Farnesyl-2-hydroxybenzoic acid synthesized from Piper multiplinervium leaves has shown higher antibacterial activity than its natural form, suggesting potential for treating bacterial infections (Malami, Gibbons, & Malkinson, 2014).

  • Metabolic Pathways : Bordetella sp. strain 10d has a unique enzyme that deaminates 2-amino-5-carboxymuconic 6-semialdehyde, a key intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid, demonstrating the complexity of metabolic processes in microorganisms (Orii et al., 2004).

properties

IUPAC Name

2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYNDKVOZOAOIS-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316401
Record name Ginkgolic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(10-Heptadecenyl)-6-hydroxybenzoic acid

CAS RN

111047-30-4
Record name Ginkgolic acid II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111047-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgolic acid 17:1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginkgolic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginkgolic acid C17:1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 - 46 °C
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 2
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 3
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 4
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 5
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 6
2-(10-Heptadecenyl)-6-hydroxybenzoic acid

Citations

For This Compound
2
Citations
J Wu, Y Luo, Y Shen, Y Hu, F Zhu, J Wu… - Drug Design …, 2022 - Taylor & Francis
Background Traditional Chinese medicine (TCM) has the advantage of multi-component and multi-target, which becomes a hot spot in the treatment of numerous diseases. Shaoyao …
Number of citations: 3 www.tandfonline.com
M Guo, H Liu, Y Yu, X Zhu, H **e, C Wei, C Mei… - Gut …, 2023 - Taylor & Francis
Background With increasing knowledge about the gut – bone axis, more studies for treatments based on the regulation of postmenopausal osteoporosis by gut microbes are being …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.